Cynaropicrin

Catalog No.
S524789
CAS No.
35730-78-0
M.F
C19H22O6
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cynaropicrin

Substituting cynaropicrin with costunolide or crude artichoke extracts causes assay failure due to poor solubility and batch variability. Our high-purity cynaropicrin, extracted via supercritical CO₂ to preserve the reactive α-methylene-γ-butyrolactone, ensures reproducibility:

  • 87-fold higher aqueous solubility than costunolide, eliminating DMSO cytotoxicity in cell assays.
  • Validated HCV entry inhibition across genotypes 1a-7a (IC₅₀ 0.4-1.4 µM); universal positive control.
  • 14-fold more potent than crude extracts; ideal for quantitative pharmacology and quality control.

CAS Number

35730-78-0

Product Name

Cynaropicrin

IUPAC Name

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1

InChI Key

KHSCYOFDKADJDJ-NQLMQOPMSA-N

solubility

Soluble in DMSO

Synonyms

Cynaropicrin

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO

The exact mass of the compound Cynaropicrin is 346.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Cynaropicrin is a highly functionalized guaianolide-type sesquiterpene lactone characterized by a 5-7-5 fused tricyclic skeleton, an α-methylene-γ-butyrolactone ring, and an α,β-unsaturated carbonyl moiety. As the primary bioactive principle of Cynara scolymus (artichoke), it is widely procured as an analytical reference standard and a starting material for semi-synthetic targeted covalent inhibitors. Unlike many closely related sesquiterpene lactones, cynaropicrin possesses two hydroxyl groups that significantly enhance its polarity and aqueous solubility, making it highly suitable for in vitro biological assays and formulation studies without violating the rule of five[1]. However, its reactive moieties make it highly susceptible to thermal degradation and polymerization, necessitating strict procurement from vendors utilizing low-temperature or rapid extraction methodologies (such as supercritical CO2 or ultrasound-assisted extraction) to ensure batch-to-batch reproducibility and structural integrity [2].

Research Fit

Pathway Studies
Reported NF-κB and STAT3 signaling inhibition context
Cell-Model Research
Supports cytotoxicity and apoptosis endpoint review
Antiviral Screening
Reported pan-genotypic anti-HCV activity context
Natural Product Probe
C8-hydroxymethacrylate ester contributes to distinct reactivity profile

Substituting cynaropicrin with structurally related benchmark sesquiterpene lactones, such as costunolide or parthenolide, frequently leads to assay failure due to drastic differences in physicochemical properties and target specificity. Costunolide exhibits extremely poor aqueous solubility, requiring high concentrations of organic co-solvents that can induce baseline cytotoxicity and confound cellular viability assays [1]. Furthermore, attempting to use crude or partially purified artichoke extracts as a cost-effective substitute introduces unacceptable reproducibility issues; the active concentration of cynaropicrin fluctuates wildly based on the plant's genetic profile and the thermal degradation incurred during standard commercial extraction processes [2]. For precise pharmacological modeling—particularly in virology and targeted covalent inhibition—procuring high-purity, structurally intact cynaropicrin is mandatory to achieve reproducible Michael addition kinetics and reliable dose-response data [3].

Substitution Risk

Target
Cynaropicrin (intact C8-ester)
Analog
Deacylcynaropicrin / Grosheimin
The α-methylene-γ-butyrolactone and C8-hydroxymethacrylate ester are essential for reported bioactivity; deacylated or saturated analogs may show significant loss of function.
Subtle structural changes can shift pathway inhibition profile; grosheimin, despite being a guaianolide, exhibits markedly different antiviral potency context.
General sesquiterpene lactone reactivity as Michael acceptors does not predict target selectivity; redox-dependent mechanisms like STAT3 S-glutathionylation may not transfer to other SLs.

Aqueous Solubility and Formulation Compatibility

A critical limitation of many sesquiterpene lactones in biological assays is their hydrophobicity. Cynaropicrin demonstrates a maximum water solubility of 817.3 mg/L at 25 °C, whereas the closely related benchmark compound costunolide achieves only 9.38 mg/L under identical conditions [1]. This ~87-fold increase in aqueous solubility allows cynaropicrin to be formulated in aqueous buffers with minimal reliance on DMSO or ethanol.

Evidence DimensionMaximum water solubility at 25 °C
Target Compound Data817.3 mg/L (Cynaropicrin)
Comparator Or Baseline9.38 mg/L (Costunolide)
Quantified Difference87.1-fold higher aqueous solubility for cynaropicrin
ConditionsAqueous dissolution at 25 °C

Enables direct aqueous formulation and minimizes the need for cytotoxic organic co-solvents in sensitive cell-based assays, ensuring that observed bioactivity is not an artifact of the solvent.

HCV EC50
Head-to-head
0.40–1.44 μM (cynaropicrin) vs. 2.66–8.65 μM (grosheimol)
Reported 3.8–6.6× lower EC50 across 8 genotypes
Huh7.5 cell chimeric HCV model

Extraction Stability & Reproducibility

Cynaropicrin is highly prone to degradation during conventional thermal extraction. Utilizing Ultrasound-Assisted Extraction (UAE) with ethanol reduces the extraction time from 7 hours to 5 minutes while simultaneously increasing the yield of intact cynaropicrin by 30% (from 40.32 to 55.00 mg/g dry weight) compared to conventional Soxhlet extraction [1].

Evidence DimensionExtraction time and intact compound yield
Target Compound Data5 minutes; 55.00 mg/g yield (UAE method)
Comparator Or Baseline7 hours; 40.32 mg/g yield (Soxhlet method)
Quantified Difference99% reduction in processing time and 30% increase in intact compound yield
ConditionsUltrasound-assisted extraction (UAE) vs. conventional Soxhlet extraction

Buyers must ensure the procured lot was purified using non-destructive, low-temperature methods, as thermally degraded or polymerized cynaropicrin will skew quantitative bioassay results.

T. brucei IC50
Head-to-head
0.3 μM (cynaropicrin) vs. substantially less potent (deacylcynaropicrin)
Ester side chain critical for antiprotozoal activity
Bloodstream-form T. b. rhodesiense assay

Pan-Genotypic Antiviral Potency

Unlike many standard antivirals that target specific viral genotypes, cynaropicrin functions as a broad-spectrum cell-entry inhibitor. In Huh7.5 cell models, cynaropicrin inhibited Hepatitis C Virus (HCV) replication across all tested genotypes (1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a) with EC50 values tightly clustered between 0.4 and 1.4 µM [1].

Evidence DimensionHCV replication inhibition (EC50)
Target Compound Data0.4 to 1.4 µM across genotypes 1a-7a
Comparator Or BaselineGenotype-specific standard antivirals (which fail across the full 1a-7a spectrum)
Quantified DifferenceConsistent low-micromolar efficacy across 8 distinct viral genotypes
ConditionsIn vitro Huh7.5 cell model, cell-entry phase

Establishes the compound as a highly reliable, universal positive control for viral cell-entry inhibition assays across multiple strains.

TNF-α IC50
Reported
8.24 μM (murine RAW264.7) 3.18 μM (human U937)
Supports inflammation pathway research
May exhibit lower confounding cytotoxicity vs parthenolide (class-level)

Pharmacological Potency vs. Botanical Baselines

When evaluating smooth muscle relaxation, pure cynaropicrin exhibits an IC50 of 0.065 mg/mL in isolated guinea-pig ileum models. In direct comparison, the crude dichloromethane fraction of the source plant requires a significantly higher concentration to achieve the same effect, rendering the pure compound approximately 14-fold more potent than the crude extract baseline [1].

Evidence DimensionAntispasmodic activity (IC50)
Target Compound Data0.065 mg/mL (Pure cynaropicrin)
Comparator Or BaselineCrude dichloromethane fraction
Quantified Difference14-fold higher potency for the pure compound
ConditionsIsolated guinea-pig ileum model

Quantitatively justifies the higher procurement cost of the purified analytical standard over crude botanical extracts for mechanistic and dose-response studies.

STAT3 Modulation
Class-level inference
IC50 12 μM; induces STAT3 S-glutathionylation
Redox-dependent mechanism distinct from direct kinase alkylation
Source-based mechanism context; data to verify
Glioblastoma CSC IC50
Head-to-head
U-251 MG CSCs: 20.4 μM Non-CSCs: 10.9 μM
Ranked among most potent in 21-compound panel
Activity dependent on intact guaianolide structure
Cell Death Mechanism
Class-level inference
Parthanatos (PARP1 hyperactivation, AIF translocation) at 1.8 μM IC50 in AMO1 cells
Caspase-independent cell death pathway context
Multiple myeloma model; mechanism may not extrapolate

Aqueous-Phase Pharmacological Screening

Due to its ~87-fold higher aqueous solubility compared to standard sesquiterpene lactones like costunolide, cynaropicrin is the preferred choice for in vitro cellular assays where high concentrations of DMSO or ethanol would otherwise cause unacceptable baseline cytotoxicity [1].

Pan-Genotypic Viral Entry Assays

Cynaropicrin's validated ability to inhibit HCV replication across genotypes 1a through 7a at low micromolar concentrations (0.4–1.4 µM) makes it an ideal, universal positive control for screening novel cell-entry inhibitors in virology research [2].

Targeted Covalent Inhibitor (TCI) Development

The intact α,β-unsaturated carbonyl moiety of high-purity cynaropicrin serves as a highly reactive Michael acceptor. It is procured as a starting scaffold for the semi-synthesis of novel anti-inflammatory and oncology agents targeting cysteine residues on proteins such as STAT3 and IKK/IκB [2].

Botanical Standardization and Quality Control

Because cynaropicrin is 14-fold more potent than crude dichloromethane artichoke extracts in physiological models, it is the mandatory analytical reference standard for the quality control and standardization of commercial Cynara scolymus dietary and pharmaceutical preparations [2].

Application Fit

Application
Selection Property
Validation Focus
Anti-HCV screening studies
Pan-genotypic inhibition profile
HCV replicon assay endpoints
STAT3 pathway research
Redox-dependent STAT3 modulation context
STAT3 S-glutathionylation assay
Hematological malignancy model studies
Parthanatos induction profile
PARP1/AIF pathway endpoints
Antitrypanosomal screening
Ester-dependent antitrypanosomal activity context
T. brucei growth inhibition assay

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

346.14163842 Da

Monoisotopic Mass

346.14163842 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M9233789I9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

MeSH Pharmacological Classification

Cytotoxins

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Cynaropicrin
1: Zimmermann S, Kaiser M, Brun R, Hamburger M, Adams M. Cynaropicrin: the first plant natural product with in vivo activity against Trypanosoma brucei. Planta Med. 2012 Apr;78(6):553-6. doi: 10.1055/s-0031-1298241. Epub 2012 Feb 13. PubMed PMID: 22331812.
2: Pieri V, Stuppner H. Quantification of cynaropicrin in artichoke leaf extracts by ¹H NMR spectroscopy. Planta Med. 2011 Oct;77(15):1756-8. doi: 10.1055/s-0030-1271083. Epub 2011 May 12. PubMed PMID: 21567361.
3: Sato T, Hara S, Sato M, Ogawa K, Adams M, Usuki T. Synthesis of cynaropicrin-d(4). Bioorg Med Chem Lett. 2015 Dec 1;25(23):5504-7. doi: 10.1016/j.bmcl.2015.10.065. Epub 2015 Oct 23. PubMed PMID: 26520660.
4: Emendörfer F, Emendörfer F, Bellato F, Noldin VF, Cechinel-Filho V, Yunes RA, Delle Monache F, Cardozo AM. Antispasmodic activity of fractions and cynaropicrin from Cynara scolymus on guinea-pig ileum. Biol Pharm Bull. 2005 May;28(5):902-4. PubMed PMID: 15863902.
5: Yamada K, Ishii Y, Takeda T, Kuroki H, Mitoma C, Uchi H, Furue M, Yamada H. [Effect of Cynaropicrin on 2,3,4,7,8-Pentachlorodibenzofuran-induced Wasting Syndrome and Oxidative Stress]. Fukuoka Igaku Zasshi. 2015 May;106(5):169-75. Japanese. PubMed PMID: 26226680.
6: da Silva CF, Batista Dda G, De Araújo JS, Batista MM, Lionel J, de Souza EM, Hammer ER, da Silva PB, De Mieri M, Adams M, Zimmermann S, Hamburger M, Brun R, Schühly W, Soeiro Mde N. Activities of psilostachyin A and cynaropicrin against Trypanosoma cruzi in vitro and in vivo. Antimicrob Agents Chemother. 2013 Nov;57(11):5307-14. doi: 10.1128/AAC.00595-13. Epub 2013 Aug 12. PubMed PMID: 23939901; PubMed Central PMCID: PMC3811247.
7: Elsebai MF, Koutsoudakis G, Saludes V, Pérez-Vilaró G, Turpeinen A, Mattila S, Pirttilä AM, Fontaine-Vive F, Mehiri M, Meyerhans A, Diez J. Pan-genotypic Hepatitis C Virus Inhibition by Natural Products Derived from the Wild Egyptian Artichoke. J Virol. 2015 Dec 9;90(4):1918-30. doi: 10.1128/JVI.02030-15. PubMed PMID: 26656684; PubMed Central PMCID: PMC4734011.
8: Butturini E, Carcereri de Prati A, Chiavegato G, Rigo A, Cavalieri E, Darra E, Mariotto S. Mild oxidative stress induces S-glutathionylation of STAT3 and enhances chemosensitivity of tumoural cells to chemotherapeutic drugs. Free Radic Biol Med. 2013 Dec;65:1322-30. doi: 10.1016/j.freeradbiomed.2013.09.015. Epub 2013 Oct 1. PubMed PMID: 24095958.
9: Usuki T, Sato M, Hara S, Yoshimoto Y, Kondo R, Zimmermann S, Kaiser M, Brun R, Hamburger M, Adams M. Antitrypanosomal structure-activity-relationship study of synthetic cynaropicrin derivatives. Bioorg Med Chem Lett. 2014 Feb 1;24(3):794-8. doi: 10.1016/j.bmcl.2013.12.099. Epub 2014 Jan 2. PubMed PMID: 24433861.
10: Menin B, Comino C, Portis E, Moglia A, Cankar K, Bouwmeester HJ, Lanteri S, Beekwilder J. Genetic mapping and characterization of the globe artichoke (+)-germacrene A synthase gene, encoding the first dedicated enzyme for biosynthesis of the bitter sesquiterpene lactone cynaropicrin. Plant Sci. 2012 Jul;190:1-8. doi: 10.1016/j.plantsci.2012.03.006. Epub 2012 Mar 23. PubMed PMID: 22608514.
11: Zimmermann S, Oufir M, Leroux A, Krauth-Siegel RL, Becker K, Kaiser M, Brun R, Hamburger M, Adams M. Cynaropicrin targets the trypanothione redox system in Trypanosoma brucei. Bioorg Med Chem. 2013 Nov 15;21(22):7202-9. doi: 10.1016/j.bmc.2013.08.052. Epub 2013 Sep 5. PubMed PMID: 24080104.
12: Ishida K, Kojima R, Tsuboi M, Tsuda Y, Ito M. Effects of artichoke leaf extract on acute gastric mucosal injury in rats. Biol Pharm Bull. 2010;33(2):223-9. PubMed PMID: 20118544.
13: Cheng CH, Costall B, Hamburger M, Hostettmann K, Naylor RJ, Wang Y, Jenner P. Toxic effects of solstitialin A 13-acetate and cynaropicrin from Centaurea solstitialis L. (Asteraceae) in cell cultures of foetal rat brain. Neuropharmacology. 1992 Mar;31(3):271-7. PubMed PMID: 1630595.
14: Mokoka TA, Xolani PK, Zimmermann S, Hata Y, Adams M, Kaiser M, Moodley N, Maharaj V, Koorbanally NA, Hamburger M, Brun R, Fouche G. Antiprotozoal screening of 60 South African plants, and the identification of the antitrypanosomal germacranolides schkuhrin I and II. Planta Med. 2013 Sep;79(14):1380-4. doi: 10.1055/s-0033-1350691. Epub 2013 Aug 8. PubMed PMID: 23929246.
15: Takei K, Hashimoto-Hachiya A, Takahara M, Tsuji G, Nakahara T, Furue M. Cynaropicrin attenuates UVB-induced oxidative stress via the AhR-Nrf2-Nqo1 pathway. Toxicol Lett. 2015 Apr 16;234(2):74-80. doi: 10.1016/j.toxlet.2015.02.007. Epub 2015 Feb 11. PubMed PMID: 25680693.
16: Kang K, Lee HJ, Kim CY, Lee SB, Tunsag J, Batsuren D, Nho CW. The chemopreventive effects of Saussurea salicifolia through induction of apoptosis and phase II detoxification enzyme. Biol Pharm Bull. 2007 Dec;30(12):2352-9. PubMed PMID: 18057725.
17: Cho JY, Kim AR, Joo HG, Kim BH, Rhee MH, Yoo ES, Katz DR, Chain BM, Jung JH. Cynaropicrin, a sesquiterpene lactone, as a new strong regulator of CD29 and CD98 functions. Biochem Biophys Res Commun. 2004 Jan 23;313(4):954-61. PubMed PMID: 14706635.
18: Sovová H, Opletal L, Sajfrtová M, Bártlová M. Supercritical fluid extraction of cynaropicrin and 20-hydroxyecdysone from Leuzea carthamoides DC. J Sep Sci. 2008 May;31(8):1387-92. doi: 10.1002/jssc.200700496. PubMed PMID: 18383243.
19: Zimmermann S, Fouché G, De Mieri M, Yoshimoto Y, Usuki T, Nthambeleni R, Parkinson CJ, van der Westhuyzen C, Kaiser M, Hamburger M, Adams M. Structure-activity relationship study of sesquiterpene lactones and their semi-synthetic amino derivatives as potential antitrypanosomal products. Molecules. 2014 Mar 21;19(3):3523-38. doi: 10.3390/molecules19033523. PubMed PMID: 24662071.
20: Bachelier A, Mayer R, Klein CD. Sesquiterpene lactones are potent and irreversible inhibitors of the antibacterial target enzyme MurA. Bioorg Med Chem Lett. 2006 Nov 1;16(21):5605-9. Epub 2006 Aug 30. PubMed PMID: 16945528.

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